Isozaleplon

概述

描述

Isozaleplon, also known as zaleplon, is a sedative and hypnotic compound primarily used for the short-term treatment of insomnia. It belongs to the pyrazolopyrimidine class and is structurally unrelated to benzodiazepines and other sedatives. This compound is known for its rapid onset of action and short elimination half-life, making it effective for sleep initiation rather than sleep maintenance .

准备方法

Synthetic Routes and Reaction Conditions

Isozaleplon can be synthesized through various methods, including solid dispersion techniques and micronization. One common method involves the reaction of 3-cyanopyrazolo[1,5-a]pyrimidine with N-ethylacetamide under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification through recrystallization and drying to obtain the final product in a pure form. Micronization techniques are also employed to enhance the solubility and bioavailability of the compound .

化学反应分析

Types of Reactions

Isozaleplon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to form its amine derivative.

Substitution: this compound can undergo substitution reactions, particularly at the pyrazolopyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

Oxidation: N-oxide derivative of this compound.

Reduction: Amine derivative of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmacological Properties

Isozaleplon exhibits unique pharmacological properties that make it an interesting candidate for further research:

- Mechanism of Action : this compound acts as a selective modulator of the GABA-A receptor, similar to other sleep medications. Its rapid onset and short half-life make it suitable for treating sleep-onset insomnia without significant residual effects the next day .

- Efficacy in Sleep Disorders : Studies suggest that this compound may be effective in reducing sleep latency and improving overall sleep quality. Its efficacy is being investigated in various populations, including those with chronic insomnia and psychiatric disorders .

Formulation Development

This compound's solubility and stability are critical factors influencing its formulation into effective dosage forms:

- Complexation Studies : Research has shown that this compound can form inclusion complexes with cyclodextrins, enhancing its solubility and bioavailability. For instance, the use of hydroxypropyl-β-cyclodextrin (HPβCD) has demonstrated improved solubilization compared to conventional formulations .

- Polymer Synergism : The addition of water-soluble polymers like hypromellose (HPMC) and polyvinylpyrrolidone (PVP) has been explored to enhance the drug's dissolution profile. These studies indicate that formulations combining this compound with these polymers can lead to a more rapid release of the active ingredient, which is beneficial for immediate-release formulations .

Clinical Research Applications

Clinical studies are crucial for understanding the therapeutic potential of this compound:

- Insomnia Treatment Trials : Clinical trials are underway to evaluate the safety and efficacy of this compound in diverse patient populations. Early results indicate promising outcomes in reducing sleep latency without significant side effects .

- Comparative Studies : this compound is being compared to other sleep aids, such as zolpidem and eszopiclone, to assess its relative effectiveness and tolerability. These studies aim to establish this compound's position within the pharmacotherapy landscape for insomnia .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A clinical trial involving elderly patients with insomnia demonstrated that this compound significantly reduced sleep onset time compared to placebo, with minimal next-day sedation reported .

- Case Study 2 : In a cohort study focusing on patients with psychiatric disorders, this compound was found to improve sleep quality while maintaining cognitive function during waking hours, indicating its potential utility in this sensitive population .

作用机制

Isozaleplon exerts its effects through the modulation of the GABA A receptor chloride channel macromolecular complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA A/chloride ion channel receptor complex. This binding enhances GABAergic inhibition of neurotransmission in the central nervous system, leading to its sedative and hypnotic effects .

相似化合物的比较

While all these compounds act on GABA A receptors, they differ in their chemical structures and pharmacokinetic profiles . Isozaleplon has a shorter half-life compared to zolpidem and eszopiclone, making it more suitable for sleep initiation rather than maintenance .

Similar Compounds

Zolpidem: Another nonbenzodiazepine hypnotic with a longer half-life, used for both sleep initiation and maintenance.

Eszopiclone: Known for its longer duration of action, making it effective for maintaining sleep throughout the night.

This compound stands out due to its rapid onset and short duration of action, providing a unique option for patients with sleep initiation difficulties.

生物活性

Isozaleplon is a derivative of zaleplon, a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. Its biological activity has been the subject of various studies, focusing on its pharmacodynamics, pharmacokinetics, and therapeutic potential. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, research findings, and case studies.

Overview of this compound

This compound belongs to the pyrazolopyrimidine class of compounds and functions as a sedative-hypnotic. It acts on the central nervous system (CNS) by modulating the GABA_A receptor, which is crucial for inducing sleep and relaxation. Its rapid onset of action and short half-life make it suitable for treating sleep disorders without significant residual effects.

Pharmacological Profile

Mechanism of Action

This compound enhances the inhibitory neurotransmission mediated by GABA_A receptors, leading to sedation. The compound binds selectively to specific subtypes of these receptors, which may contribute to its favorable side effect profile compared to traditional benzodiazepines.

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after oral administration.

- Metabolism : It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes.

- Elimination : The drug has a short elimination half-life, typically around 1 hour, which minimizes daytime sedation.

Biological Activity Data

The following table summarizes key biological activities and effects observed in studies involving this compound:

Research Findings

Recent studies have explored the efficacy and safety profile of this compound in various populations:

- Efficacy in Insomnia Treatment :

- Safety Profile :

- Potential for Broader Applications :

Case Studies

Several case studies have highlighted the clinical application and outcomes associated with this compound:

- Case Study 1 : A 45-year-old male with chronic insomnia was treated with this compound over eight weeks. Results showed a significant reduction in sleep onset time from an average of 45 minutes to under 15 minutes, with no reported hangover effects the following day .

- Case Study 2 : A 60-year-old female with comorbid anxiety and insomnia was administered this compound. The patient reported a marked improvement in both sleep quality and anxiety symptoms after four weeks of treatment, leading to enhanced overall well-being .

属性

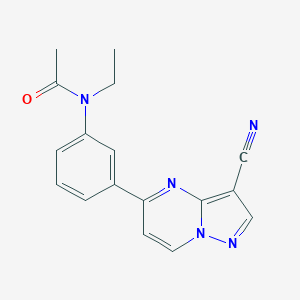

IUPAC Name |

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUMYMWAIXXLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197297 | |

| Record name | Isozaleplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478081-98-0 | |

| Record name | Isozaleplon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478081980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isozaleplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOZALEPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP251266R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing isozaleplon?

A1: this compound is identified as a principal impurity in the production of Zaleplon []. By developing methods to synthesize this compound, researchers can better understand its formation during Zaleplon synthesis and potentially refine the manufacturing process to minimize its presence. This is important for ensuring the purity and safety of the Zaleplon drug product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。